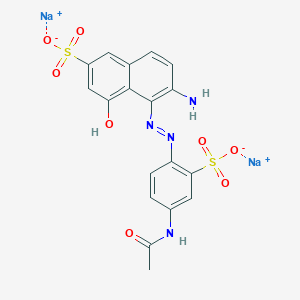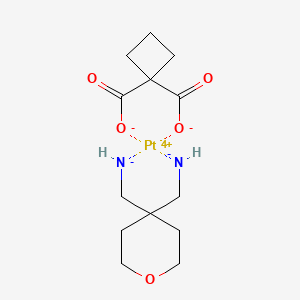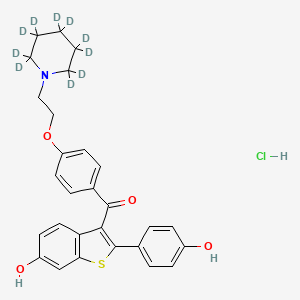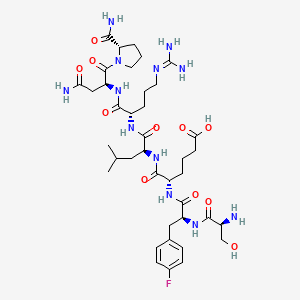
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a biologically active peptide. This compound is a modified version of the thrombin receptor-tethered ligand SFLLRNP, where the phenylalanine at position 2 is replaced by para-fluorophenylalanine. This modification enhances the compound’s activity, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.
Substitution: The para-fluorophenylalanine residue can undergo nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups into the peptide .
Applications De Recherche Scientifique
Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 has several scientific research applications:
Biochemistry: Used to study the structure-activity relationships of thrombin receptor ligands.
Pharmacology: Investigated for its potential as a therapeutic agent targeting thrombin receptors.
Molecular Biology: Utilized in experiments to understand receptor-ligand interactions and signal transduction pathways.
Drug Development: Explored as a lead compound for developing new drugs targeting thrombin receptors
Mécanisme D'action
The mechanism of action of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 involves its interaction with thrombin receptors. The para-fluorophenylalanine residue enhances the peptide’s binding affinity to the receptor, leading to more potent activation of downstream signaling pathways. This interaction is crucial for studying the molecular mechanisms of thrombin receptor activation and its physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ser-Phe-Aad-Leu-Arg-Asn-Pro-NH2: The unmodified version of the peptide.
Ser-para-chloroPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-chlorophenylalanine instead of para-fluorophenylalanine.
Ser-para-bromoPhe-Aad-Leu-Arg-Asn-Pro-NH2: A similar peptide with para-bromophenylalanine instead of para-fluorophenylalanine
Uniqueness
The uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 lies in its enhanced activity due to the para-fluorophenylalanine residue. This modification improves the peptide’s binding affinity to thrombin receptors, making it a more potent tool for studying receptor-ligand interactions and developing therapeutic agents .
Propriétés
Formule moléculaire |
C39H61FN12O11 |
|---|---|
Poids moléculaire |
893.0 g/mol |
Nom IUPAC |
(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
YZTNCMRNAKIRAP-BMGWUDNWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


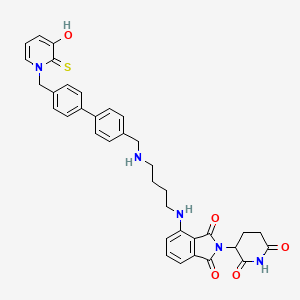


![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
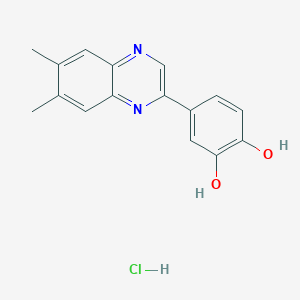
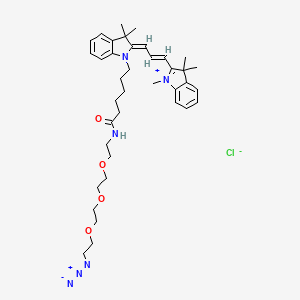
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

